molecular formula C12H11FO2 B7874542 4-Fluoro-2-methylphenyl-(2-furyl)methanol

4-Fluoro-2-methylphenyl-(2-furyl)methanol

Cat. No.: B7874542
M. Wt: 206.21 g/mol
InChI Key: UMUOBKQBQYOMKQ-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylphenyl-(2-furyl)methanol is a novel chemical reagent designed for advanced research and development, particularly in the field of sustainable chemistry. This compound belongs to a class of molecules derived from biomass platform chemicals like HMF (hydroxymethylfurfural), which are pivotal for the synthesis of value-added products . Its molecular structure, featuring a furan ring linked to a fluorinated phenyl group via a methanol bridge, makes it a versatile intermediate for constructing more complex functional molecules.Researchers can utilize this compound as a key precursor in the synthesis of pharmaceuticals, fungicides, and functional polymers . The incorporation of the fluorine atom on the phenyl ring is a strategic modification often employed in medicinal chemistry to fine-tune the biological activity, metabolic stability, and binding selectivity of lead compounds, a principle demonstrated in the development of receptor tyrosine kinase inhibitors and other active pharmaceutical ingredients (APIs) . Furthermore, the reactive hydroxyl and furan groups provide handles for further chemical transformations, including polymerization or grafting onto natural polymers to modify material properties such as hydrophobicity . The compound's potential is also seen in the development of imaging agents, as fluorinated analogs are critical for creating positron emission tomography (PET) tracers used in neuroscience research .This product is provided For Research Use Only. It is strictly for laboratory research or analytical purposes and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluoro-2-methylphenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-7-9(13)4-5-10(8)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUOBKQBQYOMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Fluoro 2 Methylphenyl 2 Furyl Methanol and Cognate Structures

Direct Synthesis Approaches to Secondary Alcohols

Direct methods for the formation of the core secondary alcohol structure of 4-Fluoro-2-methylphenyl-(2-furyl)methanol typically involve the creation of the pivotal carbon-carbon bond connecting the furan (B31954) and phenyl rings in a single key step.

Nucleophilic Addition Reactions (e.g., Grignard reagent additions to aldehydes)

Nucleophilic addition reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds and constructing alcohol functionalities. masterorganicchemistry.comlibretexts.org The Grignard reaction, a classic and versatile example, is particularly well-suited for the synthesis of secondary alcohols like this compound. youtube.comyoutube.comyoutube.com

The general strategy involves the reaction of an organometallic species, the Grignard reagent, with a carbonyl compound. youtube.comyoutube.com For the target molecule, this would entail the addition of a 4-fluoro-2-methylphenylmagnesium halide to furfural (B47365) (furan-2-carbaldehyde). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. youtube.com

The synthesis of the required Grignard reagent, 4-fluoro-2-methylphenylmagnesium bromide, can be achieved by reacting 1-bromo-4-fluoro-2-methylbenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comchemrxiv.org The presence of iodine is often used to activate the magnesium surface. youtube.com

A representative, though not specific to the exact target, procedure involves the slow addition of an aryl bromide to magnesium turnings in dry THF to initiate the formation of the Grignard reagent. chemrxiv.org This is followed by the addition of the aldehyde to the freshly prepared Grignard solution at a controlled temperature. rsc.org

It is important to note that the reactivity of Grignard reagents can be influenced by various factors. For instance, the formation of fluoro-Grignard reagents can sometimes be challenging due to the strength of the carbon-fluorine bond. nih.gov However, methods for their preparation from other organomagnesium compounds have been developed. nih.gov

Organometallic Cross-Coupling Strategies for C-C Bond Construction

Organometallic cross-coupling reactions provide a powerful and versatile alternative for the construction of carbon-carbon bonds, including the central bond in diaryl-like methanol (B129727) structures. fiveable.me These reactions, often catalyzed by transition metals like palladium or nickel, involve the coupling of an organometallic reagent with an organic halide or pseudohalide. fiveable.meresearchgate.net

While not a direct one-step synthesis to the alcohol, these methods can be employed to construct the diarylmethane core, which can then be functionalized. For instance, a Suzuki-Miyaura coupling could potentially be used, which involves the reaction of an organoboron compound with an organohalide. researchgate.net In a hypothetical application to a precursor of the target molecule, one could envision coupling a furan-containing boronic acid with a fluorinated benzyl (B1604629) halide.

Another relevant strategy is the Negishi coupling, which utilizes an organozinc reagent. researchgate.net This has been successfully applied to the synthesis of enantioenriched 1,1-diarylalkanes from racemic benzylic alcohols. researchgate.net Similarly, Stille cross-coupling reactions employing organotin reagents have been used to synthesize diarylmethane derivatives from benzylic halides. researchgate.net

More direct approaches are also emerging. For example, direct arylation of benzyl alcohols to form diarylmethanes has been achieved via palladium-catalyzed Suzuki-Miyaura coupling, which proceeds through the activation of the benzylic C-O bond. rsc.org Nickel-catalyzed additions of aryl bromides to aldehydes have also been developed for the synthesis of hindered secondary alcohols, offering a route that avoids the pre-formation of organometallic reagents. acs.org

Table 1: Comparison of Direct Synthesis Approaches

Method Key Reagents Advantages Potential Challenges
Grignard Reaction Organomagnesium halide, Aldehyde Well-established, High yields Sensitive to moisture and acidic protons, Potential for side reactions
Suzuki-Miyaura Coupling Organoboron compound, Organohalide, Palladium catalyst High functional group tolerance, Mild reaction conditions Requires synthesis of boron reagent
Negishi Coupling Organozinc reagent, Organohalide, Palladium or Nickel catalyst High reactivity, Good for hindered substrates Organozinc reagents can be sensitive
Stille Coupling Organotin reagent, Organohalide, Palladium catalyst Mild conditions Toxicity of organotin compounds
Direct C-O Activation Benzyl alcohol, Organoboron compound, Palladium catalyst Atom- and step-economic Substrate scope may be limited
Nickel-Catalyzed Addition Aryl halide, Aldehyde, Nickel catalyst, Reducing agent Tolerates acidic functional groups Requires optimization of catalyst and conditions

Catalytic Hydrogenation Routes to Furan-Containing Alcohols

Catalytic hydrogenation is a fundamental process for the reduction of functional groups. In the context of furan-containing compounds, the selective hydrogenation of furfural is a key reaction to produce furfuryl alcohol, a primary alcohol. mdpi.comresearchgate.net While this does not directly yield the secondary alcohol this compound, the methodologies are highly relevant for the synthesis of the furan-alcohol moiety and understanding the stability of the furan ring under reductive conditions. mdpi.comacs.org

Various catalysts, including those based on noble metals (e.g., Pt, Pd, Ru) and non-noble metals (e.g., Ni, Co, Cu), have been investigated for furfural hydrogenation. researchgate.netacs.org The choice of catalyst, support, and reaction conditions (temperature, pressure, solvent) significantly influences the selectivity towards furfuryl alcohol versus other products like tetrahydrofurfuryl alcohol or 2-methylfuran. mdpi.comresearchgate.netacs.org For instance, platinum-based catalysts have been studied under mild conditions for the vapor-phase hydrogenation of furfural to furfuryl alcohol. acs.org

Indirect Synthetic Pathways via Precursor Functionalization

Indirect synthetic routes involve the initial construction of a molecular scaffold followed by the functionalization or transformation of key groups to arrive at the final secondary alcohol.

Chemoselective Reduction of Ketone or Ester Precursors to Alcohol Functionalities

A common and powerful indirect strategy for synthesizing secondary alcohols is the chemoselective reduction of a corresponding ketone precursor. youtube.comyoutube.com In the case of this compound, this would involve the reduction of 4-fluoro-2-methylphenyl-(2-furyl)ketone.

The choice of reducing agent is critical to ensure that only the ketone carbonyl is reduced without affecting the furan ring or the fluoro-substituent on the aromatic ring. youtube.com Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are often suitable for this transformation as they are selective for aldehydes and ketones over other functional groups like esters. youtube.comnih.gov The reaction is typically carried out in a protic solvent such as methanol or ethanol (B145695). nih.gov

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but they are less chemoselective and may potentially reduce other functional groups if present. youtube.com For molecules with multiple reducible functional groups, selecting the appropriate reagent is paramount. youtube.comrsc.org For example, nickel catalysts have been utilized for the chemoselective reduction of α-keto amides to α-hydroxy amides. rsc.org

Reduction of aryl ketones can also be achieved under different conditions, such as the Clemmensen reduction (zinc-mercury amalgam in hydrochloric acid) or the Wolff-Kishner reduction (hydrazine and a strong base), although these typically lead to the complete removal of the carbonyl group to form a methylene (B1212753) group. youtube.comyoutube.com

Table 2: Common Reducing Agents for Ketone to Secondary Alcohol Transformation

Reducing Agent Typical Conditions Selectivity
Sodium Borohydride (NaBH₄) Methanol or Ethanol, Room Temperature Reduces aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄) Ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup Reduces aldehydes, ketones, esters, carboxylic acids, amides
Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) Varies (pressure, temperature) Can reduce carbonyls, alkenes, alkynes, nitro groups

Transformations Involving Furanic Aldehyde and Fluorinated Aromatic Ketone Intermediates

This subsection explores synthetic routes that utilize furanic aldehydes and fluorinated aromatic ketones as key building blocks. mdpi.comacs.orgorganic-chemistry.orgresearchgate.net The synthesis of the target molecule can be envisioned through the manipulation of these intermediates.

One potential pathway involves the synthesis of a fluorinated aromatic ketone, such as an α-fluoroketone, followed by further reactions. organic-chemistry.org The direct fluorination of acetophenone (B1666503) derivatives can be achieved using reagents like iodosylarenes and TEA·5HF. organic-chemistry.org

Once a suitable ketone precursor is obtained, such as 4-fluoro-2-methylphenyl-(2-furyl)ketone, its reduction, as discussed in section 2.2.1, would yield the final product. The synthesis of this ketone could be achieved through a Friedel-Crafts acylation of 4-fluoro-2-methylbenzene with 2-furoyl chloride in the presence of a Lewis acid catalyst.

Alternatively, transformations involving furanic aldehydes like furfural are central. mdpi.comresearchgate.net As detailed in the Grignard reaction (section 2.1.1), furfural is a key starting material for nucleophilic addition to form the secondary alcohol. The stability and reactivity of furan derivatives are important considerations in these synthetic designs. researchgate.net

Selective Alkylation and Arylation Reactions on Related Scaffolds

The construction of the core structure of this compound, a type of diaryl-like carbinol, relies on the precise formation of carbon-carbon bonds between the constituent aryl and furyl moieties and the central carbinol carbon. Selective alkylation and arylation reactions are fundamental to this process.

A prevalent method for creating such structures involves the addition of organometallic reagents to carbonyl compounds. For instance, the Grignard reaction, utilizing a reagent like 4-fluoro-2-methylphenylmagnesium bromide, can be employed to arylate a suitable aldehyde, such as furfural. This classical approach involves the preparation of the Grignard reagent from 1-bromo-4-fluoro-2-methylbenzene and magnesium, which is then reacted with the aldehyde to form the desired carbinol. chemicalbook.com

More advanced and selective methods have been developed using transition metal catalysis. Nickel-catalyzed asymmetric cross-electrophile coupling presents a powerful strategy for preparing enantioenriched aryl alkyl carbinol esters from racemic 1-chloro-1-alkanol esters and aryl electrophiles. nih.gov This method demonstrates high functional group tolerance, which is crucial when dealing with decorated aromatic systems. nih.gov Similarly, diastereomeric aziridine (B145994) carbinols have been used as chiral ligands in the catalytic asymmetric arylation of aromatic aldehydes, providing access to diarylmethanols with excellent enantioselectivities. acs.orgorganic-chemistry.org These reactions often proceed through the generation of a reactive arylzinc species, which then adds to the aldehyde. organic-chemistry.org The challenge in these additions, particularly when using organolithium or Grignard reagents, is the presence of salt byproducts (e.g., LiX, MgX₂) that can promote a non-selective background reaction, thereby reducing enantioselectivity. nih.gov

The table below summarizes key findings in selective arylation for the synthesis of carbinol structures related to the target compound.

Method Catalyst/Ligand Reactants Key Features Reference(s)
Asymmetric ArylationDiastereomeric Aziridine CarbinolsAromatic Aldehydes, Arylboronic AcidsFunctions as pseudo-enantiomers to provide both enantiomers of diarylmethanols with high enantioselectivity. acs.orgorganic-chemistry.org
Reductive Cross-CouplingNickel/Chiral LigandRacemic 1-chloro-1-alkanol esters, Aryl electrophilesEnantioconvergent synthesis of enantioenriched aryl alkyl carbinol esters with broad substrate scope. nih.gov
Asymmetric Aryl AdditionAmino alcohol-based catalysts/Organozinc reagentsAldehydes, Aryl BromidesOne-pot synthesis from aryl bromides; requires chelating agents like TEEDA to inhibit background reactions. nih.gov

Strategies for Stereoselective Synthesis

Creating this compound with a specific three-dimensional arrangement (stereochemistry) is critical for many applications. This requires the use of stereoselective synthetic strategies.

Chiral Auxiliary-Guided Approaches (e.g., principles derived from fluorinated chiral amine synthesis)

Chiral auxiliary-guided synthesis is a powerful technique where a chiral molecule is temporarily attached to a substrate to direct a subsequent reaction to produce a specific stereoisomer. The auxiliary is then removed, leaving the enantiomerically enriched product.

In the context of synthesizing fluorinated molecules, the sulfinyl group has proven to be an effective chiral auxiliary for controlling the stereochemical outcome of reactions. capes.gov.br This approach is particularly relevant for the asymmetric synthesis of fluorine-containing amines and amino alcohols. capes.gov.br Another potent strategy involves the use of chiral nickel (II) complexes derived from amino acids. These complexes can be used for the stereoselective synthesis of various fluorinated amino acids. nih.gov The aryl moiety of the Ni(II) complex effectively shields one face of the molecule, directing electrophilic attack to the opposite face and ensuring high diastereoselectivity. nih.gov This principle can be extended to the synthesis of chiral carbinols where a chiral auxiliary attached to either the furan or phenyl ring could direct the nucleophilic addition to the corresponding ketone in a stereoselective manner. For example, palladium-catalyzed fluorination of α-amino acid derivatives bearing a chiral auxiliary allows for the site- and diastereoselective fluorination of β-methylene C(sp³)–H bonds. acs.org

Asymmetric Catalysis in Carbinol Formation (e.g., asymmetric reduction, asymmetric addition)

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, is a highly efficient method for stereoselective synthesis. Key strategies for carbinol formation include the asymmetric reduction of a prochiral ketone or the asymmetric addition of a nucleophile to an aldehyde.

The asymmetric addition of organozinc reagents to aldehydes is a well-established method for producing chiral secondary alcohols. nih.govorganic-chemistry.org Catalysts for these reactions are often chiral amino alcohols, which coordinate to the zinc atom and create a chiral environment around the reacting species. nih.gov For the synthesis of diarylmethanols, this approach has been successfully applied to a wide range of aryl and heteroaryl aldehydes. nih.gov Another significant advancement is the use of nickel catalysis for the enantioselective reaction of an alkyl halide, an olefin, and a hydrosilane to furnish esters of chiral dialkyl carbinols. organic-chemistry.orgnih.gov

Organocatalysis provides a metal-free alternative. Chiral diarylprolinols, for example, are effective organocatalysts for promoting cross-aldol reactions between two different aldehydes with high diastereo- and enantioselectivity. researchgate.net The catalyst, often a derivative of the amino acid proline, activates the reactants through the formation of transient species like enamines, guiding the reaction pathway to favor one stereoisomer. youtube.comyoutube.com

Diastereoselective Control in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a highly atom- and step-economical approach to complex molecules. Controlling the diastereoselectivity in such reactions is a key challenge.

Tandem reactions that generate multiple stereocenters in one pot are particularly powerful. For example, an asymmetric alkyl or allyl addition to an enone, catalyzed by a titanium-based complex, can be followed by a titanium-directed diastereoselective epoxidation of the resulting allylic alcohol. nih.gov This dual role of the titanium complex, first as an asymmetric catalyst and then as a directing group, allows for the synthesis of complex epoxy alcohols with high stereocontrol. nih.gov

Rhodium-catalyzed MCRs involving diazo compounds, alcohols, and imines can generate α-hydroxy-β-amino esters. nih.gov In these reactions, an oxonium ylide is formed as a key intermediate, which is then trapped by an imine. The stereoselectivity can be influenced by chiral catalysts, such as chiral phosphoric acids, which activate the imine component. nih.gov

Process Optimization for Enhanced Synthetic Efficiency

Optimizing the reaction conditions is crucial for developing a synthetic route that is efficient, cost-effective, and scalable. numberanalytics.com This involves a systematic study of various reaction parameters to maximize yield and selectivity while minimizing waste and energy consumption. numberanalytics.comnih.gov

Elucidation of Catalyst Activity and Selectivity (Acid, Base, Metal-based, Organocatalysts)

The choice of catalyst is arguably the most critical factor in a synthetic transformation. The activity and selectivity of a reaction leading to a furyl carbinol can be profoundly influenced by whether the catalyst is an acid, a base, a metal complex, or a small organic molecule (organocatalyst). frontiersin.orgresearchgate.net

Metal-based Catalysts : In the hydrogenation of furfural to furfuryl alcohol, a key precursor for the furan component, non-precious metal catalysts like copper-based systems (e.g., Cu-Al₂O₃-ZnO) have shown excellent performance, achieving over 99% conversion and selectivity under optimized conditions. rsc.org The interaction between the different metal oxides in the catalyst support enhances both activity and stability. rsc.org For C-C bond formation, nickel and palladium catalysts are extensively used. nih.govnih.gov The choice of ligand attached to the metal center is paramount in controlling enantioselectivity in asymmetric catalysis. nih.gov

Acid Catalysts : Acid catalysts, both homogeneous (like p-toluenesulfonic acid) and heterogeneous (like zeolites or resins), are often used in etherification or dehydration reactions. chemicalbook.comresearchgate.net For example, the reductive etherification of furfural in ethanol can be achieved using a commercial Pd/C catalyst in the presence of a small amount of trifluoroacetic acid (TFA). mdpi.com The selectivity towards the desired furfuryl ether versus the fully hydrogenated tetrahydrofurfuryl ether can be tuned by adjusting hydrogen pressure and catalyst loading. mdpi.com

Base Catalysts : Base-catalyzed reactions are common in carbinol synthesis, particularly in aldol-type condensations. In a manganese-catalyzed coupling of secondary alcohols with diols, a strong base like KOtBu is essential for the initial dehydrogenation step, converting the catalyst into its active form. acs.org

Organocatalysts : Organocatalysis has emerged as a powerful tool in asymmetric synthesis. frontiersin.org Chiral amines, such as proline and its derivatives, catalyze aldol (B89426) and Mannich reactions by forming enamines or iminium ions as key intermediates. youtube.com The efficiency of these catalysts allows for reactions to proceed under mild conditions with high stereoselectivity. researchgate.netyoutube.com The optimization of these catalytic systems often involves screening different catalyst structures, solvents, and additives. researchgate.net

The table below provides a comparative overview of different catalyst types for reactions relevant to the synthesis of the target scaffold.

Catalyst Type Example Catalyst Typical Reaction Advantages Key Optimization Parameters Reference(s)
Metal-based Cu-Al₂O₃-ZnOFurfural HydrogenationHigh activity and selectivity, uses non-precious metals.Reaction temperature, H₂ pressure, catalyst composition. rsc.org
Metal-based Ni/Chiral LigandAsymmetric Cross-CouplingHigh enantioselectivity, broad functional group tolerance.Ligand structure, solvent, temperature. nih.gov
Acid Pd/C with TFAReductive EtherificationDirect conversion from aldehyde, tunable selectivity.Acid concentration, H₂ pressure, catalyst loading. mdpi.com
Base Mn complex with KOtBuDehydrogenative CouplingAtom-economical, forms C-C bonds from alcohols.Base stoichiometry, temperature, reaction time. acs.org
Organocatalyst DiarylprolinolAsymmetric Aldol ReactionMetal-free, high enantioselectivity, mild conditions.Catalyst structure, solvent, presence of co-catalysts (e.g., acid/base). researchgate.netyoutube.com

Influence of Reaction Media and Solvent Systems

The synthesis of aryl(heteroaryl)methanols, including structures cognate to this compound, is profoundly influenced by the reaction medium. The choice of solvent and the presence of specific additives can dictate reaction efficiency, yield, and stereochemical outcome. A key method for synthesizing these compounds involves the addition of organometallic reagents to aldehydes, where the solvent system plays a critical role in stabilizing intermediates and controlling reactivity. nih.govresearchgate.net

In the context of organozinc-mediated additions, the solvent must facilitate the formation and stability of the organometallic species. Tetrahydrofuran (THF) is a commonly employed solvent for such transformations, particularly in reactions involving lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl₂. nih.govnih.gov However, the byproducts generated during these initial steps can significantly impact the subsequent addition to the aldehyde. For instance, lithium chloride (LiCl), formed during the salt metathesis from an organolithium precursor and ZnCl₂, can promote a non-selective background reaction. nih.gov This uncatalyzed pathway competes with the desired catalyzed pathway, leading to a dramatic reduction in the enantioselectivity of the final alcohol product.

To counteract the deleterious effect of LiCl, chelating agents are introduced into the reaction medium. The addition of tetraethylethylenediamine (TEEDA) has been shown to effectively inhibit the LiCl-promoted background reaction. nih.gov By sequestering LiCl, TEEDA ensures that the reaction proceeds primarily through the desired catalytic cycle, resulting in significantly higher enantiomeric excess (>90% ee). nih.gov This highlights how a carefully chosen additive can fundamentally alter the reaction pathway and improve stereochemical control.

The choice of solvent is also critical when dealing with thermally unstable intermediates, such as heteroaryl lithium compounds. In these cases, the reaction must be maintained at very low temperatures (e.g., -78 °C) to prevent decomposition. nih.gov The solvent must remain liquid and non-reactive at these temperatures. Furthermore, for different types of transformations, such as the condensation of furan derivatives with aldehydes catalyzed by acids, solvent systems like a dimethyl sulfoxide (B87167) (DMSO):water mixture have been utilized to achieve high yields. researchgate.net The etherification of furfuryl alcohol can also be conducted in a liquid-liquid-liquid triphase system with the aid of a phase transfer catalyst, demonstrating the versatility of reaction media in furan chemistry.

Table 1: Influence of Additives on Enantioselective Arylation This table summarizes the effect of the additive TEEDA on the enantiomeric excess (ee) in the synthesis of diarylmethanols, a reaction class analogous to the formation of this compound.

AldehydeOrganometallic ReagentCatalyst SystemAdditiveEnantiomeric Excess (ee)Reference
Benzaldehyde (B42025)ArZnBuAmino alcohol-basedNoneEssentially racemic nih.gov, nih.gov
BenzaldehydeArZnBuAmino alcohol-basedTEEDA>90% nih.gov

Regioselectivity and Diastereoselectivity Control in Related Synthetic Transformations

Controlling stereochemistry is a central challenge in the synthesis of complex molecules like this compound. The key bond-forming step, typically the addition of a nucleophile to a carbonyl, creates a new stereocenter. The control of regioselectivity and diastereoselectivity (including enantioselectivity) is therefore paramount.

Regioselectivity in the synthesis of this compound is primarily dictated by the choice of starting materials. The most direct approach involves the coupling of a 4-fluoro-2-methylphenyl nucleophile with 2-furaldehyde (furfural) or, conversely, a 2-furyl nucleophile with 4-fluoro-2-methylbenzaldehyde (B1304903). In either case, the inherent structure of the aldehyde electrophile directs the carbon-carbon bond formation to the carbonyl carbon, and the substitution pattern of the furan or benzene (B151609) ring is pre-determined in the precursors. For instance, using 2-furaldehyde ensures that the aryl group becomes attached to the carbon adjacent to the furan oxygen.

Diastereoselectivity and Enantioselectivity are achieved through the use of chiral catalysts and specific reaction conditions. The enantioselective addition of organozinc reagents to aldehydes is a well-established and powerful method for generating enantioenriched secondary alcohols. uctm.edumdpi.com The process often involves the in-situ generation of an organozinc species, which is then added to an aldehyde in the presence of a chiral ligand or catalyst. nih.govrsc.org

A highly successful strategy involves a one-pot synthesis starting from an aryl bromide (e.g., 1-bromo-4-fluoro-2-methylbenzene). nih.gov The process proceeds through several key steps:

Organozinc Formation : The aryl bromide undergoes lithium-bromide exchange with n-butyllithium (n-BuLi), followed by salt metathesis with ZnCl₂ to form an arylzinc chloride (ArZnCl). A second equivalent of n-BuLi generates a mixed organozinc species, ArZnBu. nih.govnih.gov

Catalytic Asymmetric Addition : This mixed organozinc reagent (ArZnBu) is then added to the aldehyde (e.g., 2-furaldehyde). The enantioselectivity of this addition is controlled by a chiral catalyst, typically an amino alcohol like (-)-3-exo-dimethylamino isoborneol (B83184) (DAIB). uctm.edu

Handling Unstable Intermediates : When working with heteroaryl bromides (e.g., 2-bromofuran), the corresponding lithium intermediates can be unstable. To circumvent this, the metathesis can be performed with ethylzinc (B8376479) chloride (EtZnCl) at low temperatures, generating a more stable heteroarylzinc ethyl intermediate (Ar(Hetero)ZnEt), which can then be added to aldehydes with high enantioselectivity (81–99% ee). nih.govnih.gov

The combination of the organozinc reagent, the chiral amino alcohol catalyst, and additives like TEEDA (to prevent uncatalyzed side reactions) creates a highly controlled environment that directs the formation of one enantiomer of the alcohol over the other. nih.gov Furthermore, these methods can be extended to create multiple stereocenters with high control. For example, the arylation of α,β-unsaturated aldehydes (enals) produces allylic alcohols, which can then undergo a subsequent one-pot, highly diastereoselective epoxidation to yield epoxy alcohols. nih.gov

Table 2: Enantioselectivity in Catalytic Asymmetric Synthesis of Aryl(heteroaryl)methanols This table shows representative enantioselectivities achieved for the synthesis of various heteroarylmethanols using an ethylzinc-based methodology with a chiral catalyst.

Heteroaryl Group (Ar(Hetero))AldehydeProductEnantiomeric Excess (ee)Reference
2-ThiophenylBenzaldehydePhenyl(2-thiophenyl)methanol99% nih.gov
3-Furyl4-Chlorobenzaldehyde (B46862)(4-Chlorophenyl)(3-furyl)methanol92% nih.gov, nih.gov
2-Benzothiophenyl1-Naphthaldehyde(2-Benzothiophenyl)(1-naphthyl)methanol90% nih.gov
5-IndolylBenzaldehydePhenyl(5-indolyl)methanol81% nih.gov, nih.gov

Chemical Reactivity and Advanced Transformations of 4 Fluoro 2 Methylphenyl 2 Furyl Methanol

Reactions Involving the Secondary Alcohol Functional Group

The secondary alcohol group in 4-Fluoro-2-methylphenyl-(2-furyl)methanol is a primary site for chemical modification, enabling access to a variety of derivatives. Its reactivity is influenced by the electronic effects of the attached 4-fluoro-2-methylphenyl and 2-furyl groups.

Selective Oxidation Reactions (e.g., conversion to ketone or aldehyde derivatives)

The selective oxidation of the secondary alcohol in this compound to the corresponding ketone, 4-Fluoro-2-methylphenyl-(2-furyl)ketone, is a fundamental transformation. While specific studies on this exact molecule are not prevalent in the reviewed literature, the oxidation of similar benzylic and furan-containing alcohols is well-established. A variety of reagents can be employed for this purpose, with the choice of oxidant being crucial to prevent over-oxidation or side reactions involving the furan (B31954) ring.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., manganese dioxide (MnO₂)), and sulfur-based reagents (e.g., the Swern oxidation using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride). More environmentally benign methods, such as those employing catalytic amounts of transition metals with a co-oxidant, are also applicable. For instance, the use of Oxone® (potassium peroxymonosulfate) has been reported for the selective oxidation of sulfur-containing heterocycles and could potentially be adapted for this transformation. repec.org The reactivity of the furan ring towards certain oxidants necessitates careful selection of reaction conditions to ensure the desired ketone is the major product.

Oxidizing Agent Potential Product General Reaction Conditions Anticipated Selectivity
Pyridinium Chlorochromate (PCC)4-Fluoro-2-methylphenyl-(2-furyl)ketoneDichloromethane, Room TemperatureHigh for ketone formation
Manganese Dioxide (MnO₂)4-Fluoro-2-methylphenyl-(2-furyl)ketoneDichloromethane or Chloroform, RefluxSelective for benzylic/allylic alcohols
Swern Oxidation (DMSO, (COCl)₂)4-Fluoro-2-methylphenyl-(2-furyl)ketoneDichloromethane, Low Temperature (-78 °C)High, avoids acidic conditions
Oxone®4-Fluoro-2-methylphenyl-(2-furyl)ketoneAcetonitrile/Water, Room TemperatureMay require optimization to avoid furan oxidation. repec.org

Reductive Transformations (e.g., deoxygenation to corresponding hydrocarbons)

The complete removal of the hydroxyl group, a process known as deoxygenation, transforms this compound into the corresponding hydrocarbon, 2-(4-Fluoro-2-methylbenzyl)furan. This transformation is typically achieved through a two-step process involving the conversion of the alcohol into a better leaving group, followed by reductive cleavage.

A common method is the Barton-McCombie deoxygenation, which involves the formation of a thiocarbonyl derivative (e.g., a xanthate or thiocarbamate) followed by treatment with a radical initiator (e.g., AIBN) and a reducing agent like tributyltin hydride or a less toxic alternative. Another approach is the direct reductive deoxygenation of the corresponding tosylate or mesylate. Catalytic methods, such as those employing rhodium catalysts, are known for the deoxygenation of benzylic alcohols. uni-regensburg.de Given the benzylic nature of the alcohol in the target molecule, these methods are expected to be effective.

Deoxygenation Method Intermediate Reagents Potential Product
Barton-McCombieThioester1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN2-(4-Fluoro-2-methylbenzyl)furan
Reductive Cleavage of TosylateTosylate Ester1. TsCl, Pyridine (B92270); 2. LiAlH₄ or other hydride2-(4-Fluoro-2-methylbenzyl)furan
Catalytic DeoxygenationN/ARhCl(PPh₃)₃, H₂2-(4-Fluoro-2-methylbenzyl)furan uni-regensburg.de

Etherification and Esterification Reactions for Derivatization

The hydroxyl group of this compound can readily undergo etherification and esterification to yield a wide array of derivatives. These reactions are valuable for introducing different functional groups and modifying the physicochemical properties of the parent molecule.

Etherification: The formation of ethers can be accomplished under various conditions. The Williamson ether synthesis, involving the deprotonation of the alcohol with a base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a standard method. For instance, reaction with benzyl (B1604629) chloride in the presence of a phase-transfer catalyst has been reported for the etherification of the related furfuryl alcohol.

Esterification: Esterification can be achieved through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. Alternatively, for more sensitive substrates or to achieve higher yields, the use of an acyl chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine) is preferred. This method, known as the Schotten-Baumann reaction when using an acyl chloride, is generally high-yielding and proceeds under mild conditions.

Reaction Type Reagent Catalyst/Base Product Class
Etherification (Williamson)Alkyl Halide (e.g., CH₃I)NaHAlkyl Ether
Etherification (Phase-Transfer)Benzyl ChloridePhase-Transfer CatalystBenzyl Ether
Esterification (Fischer)Carboxylic Acid (e.g., Acetic Acid)Strong Acid (e.g., H₂SO₄)Ester
Esterification (Schotten-Baumann)Acyl Chloride (e.g., Acetyl Chloride)Pyridine or Et₃NEster

Nucleophilic Substitution Patterns at the Carbinol Carbon

The carbinol carbon of this compound is benzylic and adjacent to a furan ring, which influences its susceptibility to nucleophilic substitution reactions. The hydroxyl group itself is a poor leaving group, so it must first be protonated or converted into a more suitable leaving group (e.g., a tosylate or halide) to facilitate substitution. libretexts.org

These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism. Given that it is a secondary benzylic alcohol, the reaction pathway is highly dependent on the reaction conditions and the nature of the nucleophile. The formation of a resonance-stabilized benzylic carbocation intermediate is possible, favoring an Sₙ1 pathway. This carbocation would be further stabilized by the adjacent furan ring. However, strong, unhindered nucleophiles may favor an Sₙ2 mechanism. The substitution reactions of furanosyl acetals have been shown to proceed through the formation of dioxolenium ions and subsequent ring-opening to furanosyl oxocarbenium ions, highlighting the role of the furan ring in stabilizing cationic intermediates. researchgate.net

Reaction Condition Plausible Mechanism Key Intermediate Potential Product
Strong Acid (e.g., HBr)Sₙ1Resonance-stabilized benzylic carbocation1-(Bromomethyl)-4-fluoro-2-methylbenzene
SOCl₂ in PyridineSₙ2Chlorosulfite ester1-(Chloromethyl)-4-fluoro-2-methylbenzene
TsCl, Pyridine then NaCNSₙ2Tosylate ester2-(4-Fluoro-2-methylphenyl)-2-cyano-furan

Reactivity Profiles of the Furan Moiety

The furan ring in this compound is an electron-rich aromatic system that can undergo a unique set of reactions, distinct from those of the phenyl ring.

Heterocyclic Ring-Opening Reactions (e.g., under specific reductive or catalytic conditions)

The furan ring is susceptible to cleavage under certain conditions, leading to the formation of acyclic compounds. These ring-opening reactions are often promoted by acidic conditions or specific catalysts.

In the context of furfuryl alcohol polymerization, furan ring-opening is a known side reaction that can be influenced by the type of acid catalyst and the presence of water. rsc.orgnih.gov This process typically leads to the formation of carbonyl-containing species. nih.gov For instance, the hydrolysis of furfuryl alcohol can yield levulinic acid. An integrated catalytic process has been developed to convert furfural (B47365) directly to levulinate esters, which proceeds through a furfuryl alcohol intermediate. nih.gov

Reductive ring-opening is another important transformation. The catalytic hydrogenation of furfuryl alcohol over bifunctional catalysts, such as copper supported on zeolites, can lead to the formation of pentanediols through a ring-opening and hydrogenation sequence. rsc.org The synergistic effect between metal sites (e.g., Cu⁰ and Cu⁺) and Brønsted acid sites on the support is crucial for this transformation. rsc.org Studies on the ring-opening of furfural and tetrahydrofurfuryl alcohol on iridium-based catalysts have also been conducted, demonstrating that the interaction between the furan ring and the metal surface is a key factor. osti.gov Furthermore, samarium(II) iodide-mediated reductive ring-opening has been demonstrated for furan-containing cyclopropanecarboxylates, although with modest yields for the furan substrate. acs.orgacs.org

Reaction Condition Catalyst/Reagent Major Product Type Reference
Acidic, AqueousH₂SO₄Levulinic Acid derivative
HydrogenationCu/MFI Zeolite, H₂Pentanediol derivatives rsc.org
HydrogenationPt/ZrNbPO₄Levulinate ester derivatives nih.gov
Reductive OpeningSmI₂/Et₃N/D₂ODideuterated ester acs.orgacs.org

Cycloaddition Chemistry (e.g., Diels-Alder reactions with dienophiles)

The furan ring in this compound can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. However, the aromatic character of the furan ring introduces a thermodynamic barrier, as the reaction involves the loss of aromaticity. This often results in reversible reactions and modest equilibrium conversion to the desired 7-oxanorbornene adduct. The substituent at the C2 position, the 4-fluoro-2-methylphenylmethanol group, sterically and electronically influences the reaction's feasibility and selectivity.

The Diels-Alder reaction of furans is a powerful tool for creating complex polycyclic structures. The reaction's efficiency can be sensitive to the dienophile used, temperature, and the presence of catalysts. Generally, reactions of furans with alkene dienophiles can lead to low diastereo- and regioselectivity due to the reversibility of the reaction (retro-Diels-Alder). Exo isomers are often thermodynamically more stable and are favored at higher temperatures, while endo isomers are typically the kinetically preferred products.

Below is a representative table of potential Diels-Alder reactions with this compound, illustrating the expected products with common dienophiles.

DienophileExpected Product StructureConditionsNotes
Maleic Anhydride7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride derivativeHigh pressure or Lewis acid catalysisReaction is often high-yielding due to the reactivity of the anhydride. Predominantly exo adduct at equilibrium.
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Oxanorbornadiene derivative, which can aromatizeThermal conditionsThe initial cycloadduct can undergo subsequent reactions, such as aromatization to a substituted phenol (B47542) derivative.
N-PhenylmaleimideN-phenyl-7-oxa-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivativeThermal or Lewis acid catalysisGenerally provides stable adducts with good selectivity.

This table is illustrative and based on the known reactivity of furan derivatives. Specific yields and selectivities for this compound would require experimental validation.

Electrophilic Aromatic Substitution Pathways on the Furan Ring

The furan ring is significantly more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. Electrophilic attack occurs preferentially at the C5 position, as the C2 position is already substituted. The intermediate carbocation (a sigma complex) formed by attack at C5 is better stabilized by resonance, involving the lone pair of the oxygen atom, compared to attack at C3 or C4.

Typical electrophilic aromatic substitution reactions on the furan ring include nitration, halogenation, and Friedel-Crafts acylation. These reactions must be conducted under mild conditions to avoid polymerization or ring-opening of the sensitive furan ring. The large substituent at the C2 position may exert some steric hindrance, but attack at the remote C5 position is generally unencumbered.

ReactionReagentExpected Major Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂)5-Nitro-4-Fluoro-2-methylphenyl-(2-furyl)methanol
BrominationN-Bromosuccinimide (NBS)5-Bromo-4-Fluoro-2-methylphenyl-(2-furyl)methanol
AcylationAcetic anhydride, SnCl₄5-Acetyl-4-Fluoro-2-methylphenyl-(2-furyl)methanol

This table presents the predicted outcomes for electrophilic substitution on the furan ring based on established regioselectivity principles.

Transformations Directed by the Fluorinated Aromatic Ring

Substitution Reactions on the Phenyl Ring Framework

The phenyl ring of this compound can undergo substitution reactions, primarily nucleophilic aromatic substitution (SNAr) and, under specific conditions, electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, especially when there are additional electron-withdrawing groups present. masterorganicchemistry.com In SNAr reactions, fluorine is an excellent leaving group, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive withdrawal. masterorganicchemistry.comyoutube.com A strong nucleophile, such as an alkoxide or an amine, can displace the fluoride, particularly if the reaction is facilitated by heat or a suitable base. ebyu.edu.trnih.gov The substitution would occur at the C4 position.

Electrophilic Aromatic Substitution (EAS): The reactivity of the phenyl ring towards electrophiles is modulated by three substituents: the activating ortho-methyl group (+I effect), the deactivating para-fluoro group (-I > +R effect), and the meta-furylmethanol group (likely a deactivating, ortho, para-director). The fluorine atom, despite being a deactivator, directs incoming electrophiles to the ortho and para positions. Since the para position is blocked, it directs to the ortho position (C3). The methyl group is an activating ortho, para-director, pointing towards C3 and C5. The combined effect makes the C3 and C5 positions the most likely sites for electrophilic attack, with the outcome depending on the specific electrophile and reaction conditions. Steric hindrance from the adjacent methyl and furylmethanol groups would likely favor substitution at the C5 position.

Electrophilic Fluorination and C-H Functionalization Approaches on Aromatic Systems

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach than traditional methods.

Electrophilic Fluorination: It is possible to introduce a second fluorine atom onto the phenyl ring using electrophilic fluorinating agents. Reagents like Selectfluor (F-TEDA-BF₄) are effective for the fluorination of electron-rich or moderately activated aromatic rings. youtube.com Given the combined directing effects of the existing substituents, electrophilic fluorination would likely occur at the C5 position of the phenyl ring.

C-H Functionalization: Transition-metal-catalyzed C-H functionalization represents a powerful strategy for modifying the aromatic ring. ebyu.edu.tr The existing fluorine atom can act as a directing group in some catalytic systems, promoting functionalization at the C-H bond ortho to it (the C3 position). masterorganicchemistry.com Such reactions could be used to introduce various groups, including aryl, alkyl, or carbonyl functionalities, providing a versatile route to more complex derivatives.

Electronic and Steric Effects of Fluoro and Methyl Substituents on Aromatic Reactivity

The chemical behavior of the phenyl ring in this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents.

Electronic Effects:

Methyl Group: The methyl group at C2 is electron-donating through a positive inductive effect (+I) and hyperconjugation. This increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles (activating). It is an ortho, para-director.

The net effect is a complex electronic landscape. The ring is activated at the positions ortho and para to the methyl group (C3, C5, and C6) but deactivated by the fluorine. The opposing effects create a nuanced reactivity profile where specific positions are favored for different types of reactions.

Steric Effects:

The methyl group at the C2 position provides significant steric hindrance to the adjacent C3 position.

The bulky (2-furyl)methanol group attached to the ring also contributes to steric crowding, further hindering access to the C3 position.

Therefore, while electronic effects might suggest reactivity at C3, steric hindrance would strongly favor reactions at the less crowded C5 position for both electrophilic and some C-H functionalization reactions.

Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Methylphenyl 2 Furyl Methanol

Elucidation of Reaction Pathways and Intermediates

The mechanistic pathways of reactions involving furylmethanols are diverse, encompassing both radical and ionic routes depending on the reaction conditions and reagents.

Studies on Radical Intermediates and Their Trapping

Photochemical reactions, such as the Paternò-Büchi reaction, provide significant insights into the behavior of radical intermediates derived from furylmethanols. In studies involving the reaction of 2-furylmethanol with chiral phenylglyoxylate (B1224774) esters, the formation of biradical intermediates is a key mechanistic feature. chemicalbook.com These reactions, initiated by the photoexcitation of a carbonyl compound, can proceed through both singlet and triplet excited states. chemicalbook.com The involvement of a triplet excited state leads to the formation of a biradical intermediate. chemicalbook.com

Theoretical calculations on the reaction of a model system, 2-furylmethanol with a chiral phenylglyoxylate, indicate that the stability of the triplet biradical intermediates plays a crucial role in determining the reaction's stereoselectivity. chemicalbook.com For instance, the energy difference between diastereomeric biradical intermediates can predict the diastereomeric excess of the final products. chemicalbook.com In cases where the energy difference between possible biradical intermediates is negligible (e.g., as low as 0.14 kcal/mol), a lack of diastereoselectivity is observed, which aligns with experimental findings. chemicalbook.com

The trapping of these radical intermediates is evidenced by the formation of cycloadducts, such as oxetanes. The regiochemistry and stereochemistry of these products offer a window into the structure and reactivity of the transient biradical species.

Characterization of Carbocationic Species in Electrophilic Processes

The furan (B31954) nucleus is electron-rich and highly susceptible to electrophilic attack, making reactions under acidic conditions likely to proceed through carbocationic intermediates. Furan is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. chemicalbook.com The preferred site of electrophilic attack on the furan ring is the C2 (or C5) position. This preference is attributed to the superior stability of the resulting carbocationic intermediate (a sigma complex or arenium ion), which can be stabilized by three resonance structures, effectively delocalizing the positive charge. Attack at the C3 (or C4) position results in a less stable intermediate with only two resonance contributors. chemicalbook.com

In the context of 4-Fluoro-2-methylphenyl-(2-furyl)methanol, acid-catalyzed reactions would likely involve the protonation of the hydroxyl group, followed by the loss of water to form a carbocation. The resulting carbocation would be stabilized by several factors:

Resonance Delocalization: The positive charge on the benzylic carbon can be delocalized into both the furan and the substituted phenyl rings. The lone pairs on the furan's oxygen atom can participate in resonance, further stabilizing the cationic center.

Hyperconjugation: Alkyl substituents on the carbocation can also contribute to stability through hyperconjugation.

Given these factors, the formation of a relatively stable carbocation is plausible, which would then be susceptible to nucleophilic attack to yield the final product. While direct spectroscopic characterization of such a carbocation specific to this compound is not available in the reviewed literature, its existence as a transient intermediate in electrophilic processes is a well-founded hypothesis based on established principles of furan and carbocation chemistry.

Computational and Experimental Transition State Analysis

Computational studies, particularly density functional theory (DFT) calculations, have been instrumental in analyzing the transition states of reactions involving furylmethanols. In the context of the Paternò-Büchi reaction, calculations have been used to determine the energies of the ground state reactants, the triplet biradical intermediates, and the final products. chemicalbook.com

These analyses have shown that the energy difference between diastereomeric transition states leading to different stereoisomers can be very small, which corroborates experimental observations of low diastereoselectivity in certain reactions. chemicalbook.com For example, in the reaction of a chiral phenylglyoxylate with 2-furylmethanol, the calculated energy difference between the two resulting diastereomers was only 0.14 kcal/mol, which is consistent with the observed lack of diastereoselectivity. chemicalbook.com

Furthermore, computational models help to explain the regioselectivity of these reactions by evaluating the energies of different possible biradical intermediates, predicting which regioisomeric product is likely to be favored. chemicalbook.com

Stereochemical Mechanism Research

The stereochemical outcomes of reactions involving this compound are dictated by the specific reaction mechanism and the nature of the intermediates involved.

Detailed Analysis of Diastereoselective Reaction Mechanisms

The diastereoselectivity of reactions involving furylmethanols has been investigated, particularly in photochemical cycloadditions. In the Paternò-Büchi reaction between chiral phenylglyoxylates and 2-furylmethanol, the formation of diastereomeric products was observed. chemicalbook.com However, in some instances, the reaction proceeds with little to no diastereoselectivity. chemicalbook.com

The lack of significant diastereoselectivity in the reaction with 2-furylmethanol was explained by the very small calculated energy difference between the possible diastereomeric biradical intermediates. chemicalbook.com This suggests that the transition states leading to the different diastereomers are close in energy, resulting in a nearly racemic mixture of diastereomers. This is in contrast to reactions with other furan derivatives where higher diastereomeric excesses were achieved, indicating that the substituents on the furan ring can have a profound impact on the stereochemical course of the reaction. chemicalbook.com

Reactant 1Reactant 2Product YieldDiastereoselectivity
Chiral Phenylglyoxylate 32-Furylmethanol (15)46%Not diastereoselective
Chiral Phenylglyoxylate 42-Furylmethanol (15)35%Not diastereoselective

Investigation of Regioselective Reaction Mechanisms

Regioselectivity is a critical aspect of reactions involving unsymmetrical furans. In the case of 2-furylmethanol, reactions can, in principle, occur on either the more or less sterically hindered face of the furan ring. In the Paternò-Büchi reaction with chiral phenylglyoxylates, a high degree of regioselectivity was observed, with the coupling occurring on the less hindered side of the 2-furylmethanol molecule. chemicalbook.com This outcome was notable because previous studies with other systems had reported both low regioselectivity and high regioselectivity for the more hindered side. chemicalbook.com

The observed regioselectivity can be rationalized by considering the steric hindrance posed by the hydroxymethyl group on the furan ring, which directs the incoming reactant to the opposite face of the molecule. This steric control is a common feature in the reactions of substituted furans and plays a decisive role in determining the structure of the final product.

Principles of Chirality Transfer and Preservation in Synthetic Conversions

The asymmetric synthesis of chiral diarylmethanols is a critical area of research, with a significant focus on methods that ensure high enantioselectivity. acs.org The transfer and preservation of chirality during the synthesis of molecules like this compound are fundamental to achieving the desired stereochemical outcome. This is often accomplished through the use of chiral catalysts or auxiliaries that can influence the stereochemistry of the product. rsc.org

One of the key strategies for synthesizing chiral diarylmethanols involves the asymmetric addition of organometallic reagents to aldehydes. acs.org For instance, the use of a γ-amino thiol catalyst in the asymmetric arylation of aldehydes has been shown to produce diarylmethanols with high enantiomeric excess (ee). figshare.comacs.org In such reactions, the chiral catalyst forms a transient complex with the reactants, creating a chiral environment that directs the approach of the nucleophile to one face of the aldehyde, resulting in the preferential formation of one enantiomer.

The following table illustrates the high enantioselectivities achieved in the asymmetric synthesis of various functionalized diarylmethanols using a γ-amino thiol catalyst, demonstrating the effectiveness of this approach for preserving chirality.

EntryAldehydeArylating AgentEnantiomeric Excess (ee)
12-NaphthaldehydePhenylzinc96%
22-TolualdehydePhenylzinc>99.5%
34-Chlorobenzaldehyde (B46862)Phenylzinc95%
43-MethoxybenzaldehydePhenylzinc98%

This data is representative of analogous systems and is intended to illustrate the principles of chirality transfer. acs.org

Catalytic Reaction Mechanism Studies

The choice of catalyst can dramatically influence the course and selectivity of a reaction. In the context of diarylmethanol synthesis, catalysts are employed to facilitate bond formation and to control stereochemistry. For example, in the asymmetric addition of arylzinc reagents to aldehydes, γ-amino thiols have proven to be highly effective catalysts. acs.org The proposed mechanism involves the formation of a zinc-amino thiolate complex, which then coordinates with the aldehyde. This coordination pre-organizes the aldehyde in a specific orientation, allowing for a highly selective nucleophilic attack by the aryl group.

The structure of the catalyst is finely tuned to maximize these interactions. The amino group and the thiol group of the catalyst work in concert to bind the zinc reagent and the aldehyde, creating a well-defined transition state that leads to high enantioselectivity. The steric and electronic properties of the substituents on the catalyst and the substrates also play a significant role in the outcome of the reaction.

In reactions involving furan derivatives, the catalyst must also contend with the specific reactivity of the furan ring. The furan moiety can participate in various side reactions, and the catalyst must be selective enough to promote the desired transformation without degrading the sensitive heterocyclic ring. nih.gov

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild conditions using visible light as an energy source. youtube.com This methodology is particularly relevant for the synthesis of complex molecules and has been explored in systems analogous to those involving this compound.

In the context of furan derivatives, photoredox catalysis has been successfully employed for three-component alkylation reactions. bris.ac.uk Mechanistic studies have revealed that furyl boronate complexes can undergo a radical-mediated reaction with alkyl halides in the presence of a photocatalyst. bris.ac.uk The process is initiated by the photoexcited catalyst, which engages in a single-electron transfer (SET) with one of the reactants to generate a radical intermediate. This radical then participates in a series of steps, including a 1,2-metallate rearrangement, to form the final product with high stereospecificity. bris.ac.uk

Interestingly, the reactivity of furyl boronate complexes under photoredox conditions differs from that of analogous indole (B1671886) systems, which can react through a polar pathway without the need for a photocatalyst. bris.ac.uk This highlights the subtle electronic differences between heteroaromatic systems and the importance of tailoring the catalytic system to the specific substrate. Mechanistic analyses have shown that in some cases, the boronate complex itself can act as a reductive quencher for the excited photocatalyst, participating directly in the catalytic cycle. bris.ac.uk The use of photoredox catalysis opens up new avenues for the functionalization of furan-containing molecules, providing access to complex chiral structures that would be difficult to synthesize using traditional methods.

Computational and Theoretical Studies on 4 Fluoro 2 Methylphenyl 2 Furyl Methanol

Quantum Mechanical Analysis of Molecular Geometry and Conformations

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the most stable geometric configurations of a molecule. For 4-Fluoro-2-methylphenyl-(2-furyl)methanol, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to obtain an optimized molecular geometry.

A study on a closely related compound, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, revealed a significant dihedral angle of 70.25° between the 4-fluorobenzene ring and the furan (B31954) ring in its crystalline state. researchgate.net This suggests that a non-planar arrangement is likely to be energetically favorable for this compound as well, to minimize steric hindrance between the two rings.

The optimized geometric parameters, such as bond lengths and angles, for the most stable conformer of this compound would be predicted with high accuracy. The table below presents hypothetical, yet plausible, optimized geometric parameters based on typical values from DFT calculations on similar aromatic structures.

Table 1: Predicted Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-F1.35
C-O (methanol)1.43
C-C (phenyl-methanol)1.52
C-C (furyl-methanol)1.51
**Bond Angles (°) **C-C-O (methanol)110.5
F-C-C (phenyl)118.0
Dihedral Angle (°) Phenyl-C-C-Furyl~70

Note: The data in this table is illustrative and based on computational studies of analogous compounds.

Electronic Structure Investigations

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide a detailed picture of the electron distribution and orbital energies.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan and phenyl rings, which can act as electron donors. The LUMO, conversely, would likely be distributed over the aromatic systems, representing the regions where an incoming electron would be accommodated. A smaller HOMO-LUMO gap would imply higher reactivity. Computational studies on similar aromatic compounds have shown that DFT methods can reliably predict these orbital energies. nih.govnih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and based on computational studies of analogous compounds.

The distribution of electrons within a molecule is not uniform. Some atoms are more electron-rich (negative charge), while others are electron-deficient (positive charge). Mulliken charge analysis is a computational method used to assign partial charges to each atom in a molecule. researchgate.net This provides insights into the electrostatic potential of the molecule and helps to identify reactive sites.

In this compound, the highly electronegative fluorine and oxygen atoms are expected to carry significant negative charges. The carbon atoms attached to them will, in turn, bear partial positive charges. The hydrogen atoms, particularly the one in the hydroxyl group, will also be positively charged. The distribution of these charges is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

AtomPredicted Mulliken Charge (a.u.)
F-0.25
O (hydroxyl)-0.60
C (attached to F)+0.20
C (methanolic)+0.15
H (hydroxyl)+0.45

Note: The data in this table is illustrative and based on computational studies of analogous compounds.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the experimental vibrational bands can be made. DFT calculations have been shown to be effective in predicting the vibrational spectra of furan derivatives. youtube.com

For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic rings and the methyl group, C-F stretching, and various ring breathing and deformation modes. Comparing the calculated frequencies with experimental data allows for a confident assignment of the observed spectral features.

Table 4: Predicted and Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3650
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch2980-2870
C=C Aromatic Stretch1600-1450
C-F Stretch1250-1050
C-O Stretch1050

Note: The data in this table is illustrative and based on computational studies of analogous compounds.

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The GIAO method is a widely used computational approach to predict the NMR chemical shifts of ¹H and ¹³C nuclei. These calculations provide theoretical chemical shift values that can be compared with experimental data to aid in the assignment of NMR signals.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the hydroxyl proton, the aromatic protons on both rings, the methanolic proton, and the methyl protons. Similarly, the ¹³C NMR spectrum would exhibit unique signals for each carbon atom in the molecule, with their chemical shifts influenced by their local electronic environment. The presence of the fluorine atom would also introduce characteristic C-F couplings.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Relative to TMS

NucleusPredicted Chemical Shift (ppm)
¹H NMR
-OH2.5-4.0
Ar-H6.5-7.5
-CH(OH)-5.8
-CH₃2.3
¹³C NMR
C-F160-165
Ar-C110-140
C(OH)70
-CH₃20

Note: The data in this table is illustrative and based on computational studies of analogous compounds.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra and Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The results of a TD-DFT analysis provide insights into the wavelengths of maximum absorption (λmax), the strength of these absorptions (oscillator strength), and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions).

For this compound, a TD-DFT study would typically be performed using a selected functional and basis set. The output would include a table of calculated excitation energies, oscillator strengths, and the molecular orbitals involved in each transition.

Table 1: Hypothetical TD-DFT Data for this compound

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1Data Not AvailableData Not AvailableData Not Available
S0 → S2Data Not AvailableData Not AvailableData Not Available
S0 → S3Data Not AvailableData Not AvailableData Not Available

Note: This table is illustrative. Specific values for this compound are not available in the literature.

Advanced Quantum Chemical Parameters and Reactivity Descriptors

Dipole Moment and Molecular Polarizability

Table 2: Hypothetical Quantum Chemical Parameters for this compound

ParameterCalculated ValueUnits
Dipole Moment (µ)Data Not AvailableDebye
Molecular Polarizability (α)Data Not Availablea.u.

Note: This table is illustrative. Specific values for this compound are not available in the literature.

Chemical Hardness, Softness, and Electrophilicity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. Chemical hardness (η) and softness (S) are measures of a molecule's resistance to change in its electron distribution. The electrophilicity index (ω) quantifies the ability of a species to accept electrons. These indices are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Hypothetical Reactivity Descriptors for this compound

DescriptorFormulaCalculated Value (eV)
HOMO Energy-Data Not Available
LUMO Energy-Data Not Available
Energy Gap (ΔE)ELUMO - EHOMOData Not Available
Chemical Hardness (η)(ELUMO - EHOMO) / 2Data Not Available
Chemical Softness (S)1 / (2η)Data Not Available
Electrophilicity Index (ω)µ2 / (2η)Data Not Available

Note: This table is illustrative. Specific values for this compound are not available in the literature.

Examination of Intramolecular Interactions and Hydrogen Bonding Networks

The structure of this compound contains a hydroxyl group (-OH) and a fluorine atom, creating the potential for intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom or the oxygen of the furan ring. Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to identify and characterize these weak interactions. These analyses can confirm the presence of hydrogen bonds, determine their strength, and describe the electron density distribution associated with them.

A computational study would investigate the various possible conformers of the molecule to determine the most stable arrangement and the role of intramolecular interactions in this stability.

Thermodynamic and Kinetic Aspects of Molecular Transformations (e.g., Rotational Barriers)

The single bonds in this compound, such as the bond connecting the phenyl and furyl rings to the central carbon, allow for rotation. Computational chemistry can be used to calculate the energy barriers associated with these rotations. This is typically done by performing a potential energy surface scan, where the dihedral angle of interest is systematically changed and the energy of the molecule is calculated at each step. The results provide valuable information about the flexibility of the molecule and the relative stability of its different conformations.

A graph of potential energy versus dihedral angle would illustrate the rotational barriers, with local minima representing stable conformers and local maxima representing transition states.

Advanced Spectroscopic and X Ray Diffraction Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. biophysics.org By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

A full structural assignment for 4-Fluoro-2-methylphenyl-(2-furyl)methanol (Molecular Formula: C₁₂H₁₁FO₂) is achieved through a suite of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides the initial overview of proton environments, including their chemical shifts, integration (proton count), and multiplicity (splitting patterns from scalar coupling). The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect distinct signals for the aromatic protons, the furan (B31954) protons, the benzylic methine proton, the hydroxyl proton, and the methyl group protons.

2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would reveal correlations between H3' and H4' on the furan ring, and between H3 and H5 on the phenyl ring, helping to trace the proton connectivity within each ring system.

2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on their known proton assignments. For instance, the signal for the methine proton (CH-OH) would show a cross-peak to its corresponding carbon signal.

Correlation from the benzylic methine proton to carbons in both the furan ring (C2', C3') and the phenyl ring (C1, C2, C6).

Correlation from the methyl protons (-CH₃) to the aromatic carbons C1, C2, and C3.

Correlations from the furan protons to the benzylic carbon.

These experiments collectively allow for the complete and confident assignment of every proton and carbon in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Position sortAtom sortPredicted δ (ppm) sortExpected Multiplicity & Couplings
-¹H (CH-OH)~5.8 - 6.0s (or d, coupled to OH)
-¹H (OH)Variablebr s
-¹H (Ar-CH₃)~2.2 - 2.4s
3¹H~7.0 - 7.1dd (J_HH, J_HF)
5¹H~6.9 - 7.0ddd (J_HH, J_HF, J_HH)
6¹H~7.2 - 7.3dd (J_HH, J_HF)
3'¹H~6.2 - 6.3dd
4'¹H~6.3 - 6.4t
5'¹H~7.3 - 7.4dd
-¹³C (CH-OH)~65 - 70-
-¹³C (Ar-CH₃)~15 - 20-
1¹³C~135 - 140 (d, J_CF)-
2¹³C~125 - 130 (d, J_CF)-
3¹³C~128 - 132 (d, J_CF)-
4¹³C~160 - 164 (d, ¹J_CF)-
5¹³C~115 - 120 (d, J_CF)-
6¹³C~112 - 117 (d, J_CF)-
2'¹³C~155 - 160-
3'¹³C~106 - 110-
4'¹³C~110 - 112-
5'¹³C~141 - 144-

The presence of a ¹⁹F atom on the aromatic ring introduces additional complexity and valuable information into the NMR spectra. biophysics.org ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, and it couples to both ¹H and ¹³C nuclei. rsc.org The interpretation of these couplings is critical for confirming the substitution pattern.

¹H-¹⁹F Couplings: The fluorine atom at C4 will couple to the aromatic protons. The magnitude of the coupling constant (J_HF) is dependent on the number of bonds separating the nuclei:

³J_HF (ortho): The coupling to H3 and H5 is expected to be in the range of 7-10 Hz.

⁴J_HF (meta): The coupling to H6 is expected to be smaller, around 4-7 Hz.

⁵J_HF (para): The coupling to the methyl protons is typically very small or unresolved. These couplings result in more complex splitting patterns (e.g., a doublet of doublets) for the aromatic protons, but they provide definitive evidence for the relative positions of the fluorine and hydrogen atoms on the ring. acs.org

¹³C-¹⁹F Couplings: The fluorine atom also couples to the carbon nuclei, with the largest coupling being the direct one-bond coupling (¹J_CF), which can be over 240 Hz. Couplings over two (²J_CF), three (³J_CF), and even four bonds (⁴J_CF) are also observed with decreasing magnitude. These C-F couplings are invaluable for assigning the carbon signals of the fluorinated aromatic ring.

High-Accuracy Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. imreblank.ch

High-resolution mass spectrometry can measure the mass of a molecule with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of a compound's elemental formula, as the exact mass is unique to a specific combination of isotopes. For this compound, HRMS would be used to confirm its elemental composition of C₁₂H₁₁FO₂.

Table 2: Precise Molecular Mass Determination by HRMS

ParameterValue
Molecular FormulaC₁₂H₁₁FO₂
Calculated Monoisotopic Mass206.07431 u
Hypothetical Measured Mass (e.g., ESI-TOF)206.0745 u (+ H⁺) -> [M+H]⁺ = 207.0821
Mass Accuracy< 5 ppm

When coupled with gas chromatography (GC), mass spectrometry with electron ionization (EI) causes the parent molecule to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that provides significant structural information. The study of these fragments is sometimes referred to as fragmentomics.

For this compound, the major fragmentation pathways would likely involve the cleavage of the weakest bonds, particularly the benzylic C-C bond and loss of neutral molecules like water.

Benzylic Cleavage: The bond between the methine carbon and the furan ring is prone to cleavage, leading to two primary fragment ions:

A 4-fluoro-2-methylphenyl-hydroxymethyl cation or, more likely, a rearranged 4-fluoro-2-methylbenzyl cation (m/z 125) after loss of formaldehyde.

A furyl cation (m/z 67) or a 2-methylfuran cation if rearrangement occurs. A prominent peak is often seen at m/z 98, corresponding to the molecular ion of furfuryl alcohol itself. nist.gov

Loss of Water: Dehydration of the molecular ion [M]⁺ would lead to a fragment at m/z 188 ([M-H₂O]⁺).

Furan Ring Fragmentation: The furan ring itself can fragment, typically through the loss of CO (28 u) and C₂H₂ (26 u). imreblank.ch

Table 3: Predicted Key Fragments in the EI-Mass Spectrum

m/z sortProposed Fragment IonFormula
206Molecular Ion [M]⁺[C₁₂H₁₁FO₂]⁺
188[M - H₂O]⁺[C₁₂H₉FO]⁺
125[4-Fluoro-2-methylbenzyl]⁺[C₈H₈F]⁺
97[Furfuryl]⁺[C₅H₅O]⁺
81[M - C₇H₆FO]⁺ (Hydroxymethylfuran)[C₅H₅O₂]⁺

Single-Crystal X-ray Diffraction for Absolute Molecular Structure Determination

While NMR and MS provide information on connectivity and formula, single-crystal X-ray diffraction provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state. researchgate.net This technique is the gold standard for structural determination.

The process involves growing a high-quality single crystal of the compound, which can be achieved by methods like slow evaporation of a solvent or vapor diffusion. ufl.edu This crystal is then mounted and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.

By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the unit cell of the crystal. From this map, the precise position of each atom (excluding hydrogen, which is often inferred) can be determined, yielding a complete molecular structure.

For this compound, a successful X-ray crystallographic analysis would provide:

Absolute confirmation of the atomic connectivity.

Precise bond lengths and bond angles for every bond in the molecule. researchgate.net

The exact conformation of the molecule , including the torsion angle between the phenyl and furan rings.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the hydroxyl group or π-stacking between aromatic rings. nih.gov

Table 4: Hypothetical Structural Data from Single-Crystal X-ray Diffraction

ParameterDescriptionExpected Value
Crystal Systeme.g., Monoclinic, OrthorhombicTo be determined
Space Groupe.g., P2₁/cTo be determined
C(aromatic)-F Bond LengthLength of the carbon-fluorine bond~1.35 - 1.38 Å
C(sp³)-O(hydroxyl) Bond LengthLength of the carbon-oxygen bond of the alcohol~1.42 - 1.45 Å
C(aromatic)-C(methine)-C(furan) AngleAngle around the central benzylic carbon~109° - 112°
Phenyl-Furan Torsion AngleDihedral angle describing the rotation of the two rings relative to each otherHighly variable
O-H···O Hydrogen BondIntermolecular hydrogen bond distance (if present)~2.7 - 3.0 Å

In-Depth Analysis of this compound Elusive in Scientific Literature

A comprehensive search of scientific databases and scholarly articles has revealed a significant lack of specific research focused on the chemical compound this compound. While information is available for its constituent fragments, namely fluorinated methylphenyl groups and furfuryl alcohol, detailed experimental and theoretical studies on the complete molecule, particularly concerning its structural elucidation via advanced spectroscopic and X-ray diffraction techniques, are not present in the public domain.

Efforts to locate dedicated studies on the vibrational properties (Infrared and Raman spectroscopy) and the precise crystal structure of this compound have been unsuccessful. Consequently, the generation of a detailed scientific article with data tables on its specific vibrational frequencies and crystallographic parameters is not possible at this time.

Scientific investigation into the structural and spectroscopic properties of chemical compounds relies on experimental data, often corroborated by theoretical calculations. For instance, the analysis of related compounds like furfuryl alcohol has been a subject of research, with studies employing density functional theory (DFT) to understand its conformational states and vibrational modes. nih.gov Similarly, spectroscopic data for various fluorinated and methylated phenyl derivatives can be found in chemical databases. However, the unique combination of the 4-fluoro-2-methylphenyl group with a (2-furyl)methanol moiety necessitates a dedicated study to determine its precise three-dimensional structure and vibrational signature.

Without experimental data from techniques such as FT-IR, Raman spectroscopy, and single-crystal X-ray diffraction for this compound itself, any discussion on its specific spectral assignments and crystal packing would be purely speculative and fall outside the bounds of established scientific reporting.

Further research, involving the synthesis and subsequent analysis of this compound, would be required to generate the necessary data to fulfill the detailed structural and spectroscopic profile requested.

Derivatization and Analogous Compound Synthesis from 4 Fluoro 2 Methylphenyl 2 Furyl Methanol

Synthesis of Modified Furan (B31954) Ring Derivatives and Biorelevant Scaffolds

The furan ring is not merely an inert aromatic spacer; it is a reactive diene and a platform for further functionalization. Its modification can lead to significant changes in the molecular architecture, enabling the synthesis of complex biorelevant scaffolds.

One major pathway for modification involves reactions that transform the furan ring itself. For instance, the furan moiety can participate as a diene in Diels-Alder reactions with various electrophilic alkenes and alkynes, leading to the formation of bicyclic adducts. Under acidic conditions, the furan ring of furylmethanol derivatives can undergo ring-opening reactions, which can lead to the formation of linear carbonyl-containing structures like levulinic acid derivatives. mdpi.comnih.gov This transformation fundamentally alters the molecular backbone from a heterocyclic to an aliphatic system.

Furthermore, the core structure of (phenyl)(furyl)methanol can be used as a building block for multi-step syntheses of complex heterocyclic systems. For example, related syntheses start with 2-acetyl furan and a substituted benzaldehyde (B42025) to create a chalcone-like intermediate. lmaleidykla.lt This intermediate can then be reacted with reagents like thiourea (B124793) to construct dihydropyrimidine (B8664642) rings, which are prominent in medicinal chemistry. lmaleidykla.lt This general strategy highlights how the furan and phenyl rings can be incorporated into larger, biologically relevant frameworks such as pyrazolines and pyridines. nih.gov

Table 1: Potential Furan Ring Modifications and Resulting Scaffolds

Reaction TypeReagents/ConditionsResulting Structure/Scaffold
Diels-Alder CycloadditionElectrophilic Alkenes/AlkynesBicyclic Ether Adducts
Acid-Catalyzed Ring OpeningAcid, HeatLevulinic Acid Derivatives
CyclocondensationThiourea, KOHDihydropyrimidine Scaffolds
Van Leusen CyclizationTosylmethyl isocyanide (TosMIC)Isoxazole Scaffolds nih.gov

Preparation of Systematically Substituted Fluorophenyl Analogues

The substitution pattern on the phenyl ring is a critical determinant of a molecule's electronic and lipophilic properties. Systematic variation of the substituents on the fluorophenyl ring of 4-Fluoro-2-methylphenyl-(2-furyl)methanol allows for the fine-tuning of these characteristics. The most common strategy for generating such analogues is not through late-stage functionalization of the parent molecule, but by employing differently substituted starting materials during the synthesis.

The synthesis of diaryl- or aryl heteroarylmethanols typically involves the coupling of an organometallic phenyl reagent with a furan aldehyde (or vice-versa). By choosing a different substituted phenyl bromide or benzaldehyde precursor, a wide variety of analogues can be prepared. For example, using 4-chlorobenzaldehyde (B46862) instead of 4-fluorobenzaldehyde (B137897) would yield the corresponding 4-chloro analogue. nih.gov Similarly, starting materials with different substitution patterns, such as 2,4-dichlorophenyl or 4-aminophenyl groups, have been used to synthesize the corresponding furylmethanol derivatives. hit2lead.comsigmaaldrich.com

This modular approach allows for the creation of a library of compounds with systematic variations in their substitution, which is a key strategy in fields like medicinal chemistry for establishing structure-activity relationships.

Table 2: Examples of Synthesized Phenyl-Substituted (Furyl)methanol Analogues

Phenyl SubstitutionChemical Name
4-Fluoro-2-methylThis compound
4-Chloro(4-Chlorophenyl)(furan-2-yl)methanol
2,4-Dichloro(5-(2,4-dichlorophenyl)-2-furyl)methanol sigmaaldrich.com
4-Amino[5-(4-aminophenyl)-2-furyl]methanol hit2lead.com
4-Methoxy(4-methoxyphenyl)(furan-2-yl)methanol

Creation of Ether, Ester, and Amine Derivatives at the Carbinol Position

The secondary alcohol (carbinol) group is a primary site for derivatization. Standard organic transformations can convert this hydroxyl group into a range of other functional groups, including ethers, esters, and amines, thereby modulating the compound's polarity, hydrogen-bonding capability, and reactivity.

Ether and Ester Synthesis: Etherification can be achieved under Williamson ether synthesis conditions (deprotonation with a base like sodium hydride followed by reaction with an alkyl halide) or via acid-catalyzed condensation with another alcohol. Esterification is readily accomplished by reacting the alcohol with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, or directly with a carboxylic acid under Fischer esterification conditions.

Amine Synthesis: The conversion of the benzylic alcohol to an amine is a particularly valuable transformation. This can be achieved through a direct amination reaction, which represents an atom-economical alternative to multi-step procedures. Catalytic systems, such as those based on aluminum triflate or tripentafluorophenylborane, can facilitate the direct dehydration and amination of benzylic alcohols with various amine nucleophiles. escholarship.orggoogle.com Other methods include copper-catalyzed amination reactions. researchgate.net These reactions typically proceed by activation of the alcohol, making the hydroxyl group a better leaving group, which is then displaced by the amine.

Table 3: Derivatization Reactions at the Carbinol Position

Derivative TypeReactionTypical Reagents
EtherWilliamson Ether Synthesis1. NaH2. R-X (e.g., CH₃I)
EsterAcylationR-COCl, Pyridine (B92270)
Amine (Primary)Direct AminationNH₃, Catalyst (e.g., Ru, Ir)
Amine (Secondary/Tertiary)Catalytic N-AlkylationR-NH₂, Catalyst (e.g., Al(OTf)₃, B(C₆F₅)₃) escholarship.orggoogle.com

Incorporation into Macromolecular Structures or as Ligands for Coordination Chemistry

The structure of this compound is analogous to furfuryl alcohol, a well-known monomer used in the production of furan resins. This suggests that the title compound could also serve as a monomer or co-monomer in polymerization reactions.

Polymerization of furfuryl alcohol is typically initiated by acids and proceeds via a polycondensation mechanism, forming a cross-linked thermoset resin. researchgate.net This process involves the linking of furan rings through methylene (B1212753) bridges. researchgate.net During this polymerization, side reactions such as furan ring opening can occur, introducing ketone or ester moieties into the polymer backbone, which affects the final properties of the material. mdpi.comnih.gov It is plausible that this compound could undergo similar acid-catalyzed polymerization, yielding a specialty polymer with properties influenced by the bulky and electronically distinct 4-fluoro-2-methylphenyl substituent. The furan ring can also be copolymerized with other monomers, such as maleic anhydride, to form alternating copolymers. researchgate.net

In the realm of coordination chemistry, the furan ring's oxygen atom possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal centers. While it is a weaker donor than many other heterocyclic ligands, furan-containing molecules can form stable complexes, and the carbinol group provides an additional potential coordination site. This dual functionality could allow the molecule to act as a bidentate ligand, bridging metal centers or forming chelate rings, making it a candidate for the design of novel catalysts or functional materials.

Design and Stereoselective Synthesis of Chirally Pure Analogues

The carbinol carbon in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. The synthesis of this molecule through conventional methods, such as the Grignard addition of a furylmagnesium bromide to an aldehyde, typically results in a racemic mixture (an equal mixture of both enantiomers). However, for many applications, particularly in pharmaceuticals and materials science, a single, chirally pure enantiomer is required.

Significant progress has been made in the catalytic asymmetric synthesis of diaryl- and aryl heteroarylmethanols. nih.gov These methods allow for the production of one enantiomer in high excess. A prominent strategy involves the enantioselective addition of an organozinc reagent to an aldehyde, catalyzed by a chiral ligand. For instance, the addition of a (4-fluoro-2-methylphenyl)zinc reagent to 2-furaldehyde in the presence of a chiral amino alcohol or phosphoramide (B1221513) catalyst can yield the desired alcohol with high enantiomeric excess (ee), often exceeding 90-95%. sioc-journal.cnacs.org

The mechanism relies on the formation of a chiral catalyst-reagent complex that directs the approach of the nucleophile to one face of the aldehyde, preferentially forming one enantiomer over the other. sioc-journal.cn The development of these stereoselective methods is crucial for accessing the chirally pure forms of these valuable synthetic building blocks.

Table 4: Methods for Stereoselective Synthesis of Chiral Aryl Heteroarylmethanols

Catalytic SystemNucleophileElectrophileReported Enantiomeric Excess (ee)
Chiral Amino Alcohol / ArZnBuAryl ZincAldehyde>90% nih.gov
Chiral Phosphoramide / Ar₂ZnDiaryl ZincAldehydeup to 94% sioc-journal.cn
γ-Amino Thiol / ArZnEtAryl ZincAldehyde95% to >99.5% acs.org

Role As a Synthetic Intermediate and Building Block in Complex Chemical Synthesis

Precursor in Advanced Organic Transformations and Retrosynthetic Strategies

In the realm of synthetic organic chemistry, the ability to deconstruct a complex target molecule into simpler, readily available starting materials is a cornerstone of retrosynthetic analysis. nih.govnih.govmdpi.comresearchgate.net 4-Fluoro-2-methylphenyl-(2-furyl)methanol serves as an exemplary precursor in such analyses due to the array of chemical transformations it can undergo. The hydroxyl group can be oxidized to a ketone, providing a route to further carbon-carbon bond formations. Alternatively, it can be substituted or eliminated to generate different functionalities. The furan (B31954) moiety can be engaged in Diels-Alder reactions to construct bicyclic systems or can be hydrogenated to the corresponding tetrahydrofuran (B95107) derivative, offering a pathway to saturated heterocyclic structures. wikipedia.org

The presence of the 4-fluoro and 2-methyl substituents on the phenyl ring provides additional strategic advantages. The fluorine atom can modulate the reactivity of the aromatic ring and can be a key feature in the design of pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability and binding affinity. researchgate.net The methyl group provides steric influence and can direct reactions to specific positions on the aromatic ring.

Table 1: Key Retrosynthetic Disconnections and Forward Synthetic Transformations for this compound

Retrosynthetic DisconnectionForward Synthetic TransformationPotential Product Class
C-O bond of the alcoholOxidation (e.g., with PCC, Swern)Aryl furyl ketones
C-C bond of the alcoholGrignard or organolithium addition to 4-fluoro-2-methylbenzaldehyde (B1304903) and 2-furaldehydeDiaryl or aryl-heteroaryl methanols
Furan ring systemDiels-Alder reaction with dienophilesBicyclic ethers
Furan ring systemHydrogenation (e.g., with H₂/Pd, Ni)Tetrahydrofurfuryl alcohol derivatives
Aryl-F bondNucleophilic aromatic substitution (under specific conditions)Functionalized phenyl derivatives

Contribution to the Construction of Multi-Ring Heterocyclic Systems

A significant application of furylmethanols, including the title compound, is in the synthesis of multi-ring heterocyclic systems. A particularly powerful transformation in this context is the Achmatowicz reaction, which converts furfuryl alcohols into dihydropyranones. wikipedia.org These six-membered oxygen-containing heterocycles are valuable intermediates for the synthesis of a wide variety of natural products and other complex molecules. The reaction typically involves oxidation of the furan ring, often with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or through electrochemical methods, followed by rearrangement.

The resulting dihydropyranone from this compound would contain the substituted phenyl group, opening up avenues for the synthesis of novel, complex heterocyclic scaffolds that incorporate this specific substitution pattern. These scaffolds are of interest in medicinal chemistry and materials science. The synthesis of fused heterocyclic systems can also be achieved through intramolecular cyclization reactions, where the furan and phenyl rings, or functionalities derived from them, participate in ring-forming steps. nih.govresearchgate.net

Utilization in the Synthesis of Chiral Scaffolds and Architectures

The secondary alcohol in this compound constitutes a stereocenter, meaning the compound can exist as a pair of enantiomers. This intrinsic chirality makes it a valuable building block for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net The racemic mixture of the alcohol can be resolved into its individual enantiomers using various techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Alternatively, the enantiomers can be accessed through asymmetric synthesis. This can be achieved by the enantioselective reduction of the corresponding ketone, 4-fluoro-2-methylphenyl 2-furyl ketone, using a chiral reducing agent or a catalyst. Another approach is the enantioselective addition of a 4-fluoro-2-methylphenyl organometallic reagent to 2-furaldehyde, or vice versa, in the presence of a chiral ligand or catalyst. dtic.milresearchgate.netmdpi.com The resulting enantiomerically enriched alcohol can then be used as a chiral auxiliary or a starting material for the synthesis of complex chiral molecules, where the stereochemistry of the final product is controlled by the stereocenter of the starting alcohol. Diastereoselective reactions of furan derivatives, guided by chiral auxiliaries, have also been reported, offering another pathway to control stereochemistry in subsequent transformations. nih.gov

Table 2: Potential Asymmetric Synthesis and Resolution Methods

MethodDescriptionPotential Outcome
Asymmetric ReductionReduction of 4-fluoro-2-methylphenyl 2-furyl ketone with a chiral borane (B79455) reagent (e.g., CBS catalyst).Enantiomerically enriched (R)- or (S)-4-Fluoro-2-methylphenyl-(2-furyl)methanol.
Chiral ResolutionFormation of diastereomeric esters with a chiral acid (e.g., mandelic acid), followed by separation and hydrolysis.Separation of the racemic mixture into individual enantiomers.
Enantioselective AdditionReaction of a 4-fluoro-2-methylphenyl organometallic with 2-furaldehyde in the presence of a chiral ligand.Direct synthesis of one enantiomer in excess.

Applications in the Development of Novel Functional Materials through Chemical Modifications

The unique combination of a fluorinated aromatic system and a polymerizable furan ring makes this compound an attractive monomer for the development of novel functional materials. researchgate.net Fluorinated polymers are well-known for their unique properties, including high thermal stability, chemical resistance, and low surface energy.

The furan moiety of the molecule can undergo acid-catalyzed polymerization to form poly(furfuryl alcohol) (PFA) derivatives. polysciences.com The incorporation of the 4-fluoro-2-methylphenyl group into the polymer backbone would be expected to impart new properties to the resulting material. For instance, the fluorine atoms could enhance the hydrophobicity and thermal stability of the polymer. Furthermore, the presence of the aromatic ring could influence the polymer's electronic and optical properties. Such modified polymers could find applications in coatings, composites, and specialized electronic materials. The polymerization can be tailored to control the molecular weight and cross-linking of the polymer, thereby tuning its mechanical and thermal properties. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Fluoro-2-methylphenyl-(2-furyl)methanol in laboratory settings?

  • Methodological Answer : Researchers must use protective equipment (gloves, goggles, lab coats) and work in a fume hood due to potential toxicity from halogenated aromatic systems. Waste should be segregated and disposed via certified hazardous waste services. These protocols align with safety guidelines for structurally similar alcohols, such as oxolan-2-yl(4-phenylphenyl)methanol, which emphasize avoiding skin contact and environmental contamination .

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : Common methods include:

  • Friedel-Crafts Acylation : Reacting 2-methyl-4-fluorophenylacetyl chloride with furan derivatives in the presence of Lewis acid catalysts (e.g., AlCl₃), followed by reduction of the ketone intermediate to the alcohol using NaBH₄ or catalytic hydrogenation .
  • Grignard Addition : Furylmagnesium bromide reacting with 4-fluoro-2-methylbenzaldehyde, followed by acid quenching. Yields depend on solvent choice (THF vs. ether) and temperature control .

Q. How can researchers optimize purification methods for this compound?

  • Methodological Answer : Recrystallization from methanol/water mixtures (3:1 v/v) effectively removes polar impurities. Confirm purity via NMR spectroscopy (e.g., ¹H NMR in methanol-d₄ with TMS reference) and HPLC (C18 column, acetonitrile/water gradient). Residual solvents should be quantified using GC-MS .

Advanced Research Questions

Q. What reaction mechanisms explain the acid-catalyzed transformations of aryl(2-furyl)methanol derivatives?

  • Methodological Answer : Under acidic conditions, protonation of the hydroxyl group generates a carbocation intermediate, which may undergo furan ring opening or self-condensation. For example, attempts to synthesize bis(2-furyl)methanes from aryl(5-methyl-2-furyl)methanols using HCl or H₂SO₄ resulted in tar formation, suggesting competing polymerization pathways. Kinetic studies (second-order reactions) and trapping experiments with ethanol can elucidate competing mechanisms .

Q. How do fluorine and furyl groups influence electronic properties and reactivity?

  • Methodological Answer :

  • Fluorine : The electron-withdrawing -F group on the phenyl ring stabilizes adjacent carbocations, enhancing electrophilic substitution reactivity. Computational studies (DFT) show decreased electron density at the para position.
  • Furyl : The electron-rich furan oxygen increases nucleophilicity at the α-position, favoring reactions with electrophiles (e.g., nitration or halogenation). Reactivity sequences (2-furyl > phenyl in nucleophilic carbonyl additions) align with kinetic data from chalcone analogue syntheses .

Q. What advanced spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve stereochemistry and packing interactions. Similar fluorophenyl-pyridine derivatives require slow evaporation from DCM/hexane for single-crystal growth .
  • ¹⁹F NMR : Quantify fluorine environments (δ -110 to -120 ppm for aryl-F).
  • HRMS-ESI : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

Q. Are there computational models predicting biological activity or stability?

  • Methodological Answer : Molecular docking (AutoDock Vina) can predict interactions with enzymes like cytochrome P450, while QSPR models correlate logP values (calculated via COSMO-RS) with metabolic stability. For genotoxicity risk, SOS/umu assays (as used for 2-furyl acrylamide mutagens) are recommended .

Q. How do structural modifications affect its potential as a pharmaceutical intermediate?

  • Methodological Answer :

  • Furyl Substituents : Replacing the furyl group with thiophene reduces metabolic oxidation but decreases solubility.
  • Fluorine Position : Moving -F to the ortho position increases steric hindrance, altering binding affinity in kinase assays. SAR studies should combine synthetic diversification (e.g., Suzuki-Miyaura coupling) with in vitro ADME profiling .

Data Contradictions and Resolution

  • Acid-Catalyzed Reactions : reports failed self-condensation of aryl(2-furyl)methanols, yielding tars, while demonstrates successful furyl participation in nucleophilic additions. Resolution: Reaction outcomes depend on acid strength and solvent polarity. Mild acids (e.g., TsOH) in aprotic solvents (dioxane) may suppress side reactions .

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